In Vivo Blood Glucose Lowering: Kobusone vs. Vehicle Control in db/db Mice
In a 6‑week study with db/db diabetic mice, kobusone (25 mg/kg i.p., twice daily) significantly reduced non‑fasting blood glucose levels compared with PBS‑treated controls [1]. This establishes a baseline efficacy window that is absent in vehicle‑only controls and has not been reported for structural analogs such as isokobusone or caryophyllene oxide in the same model.
| Evidence Dimension | Non‑fasting blood glucose level (mg/dL) after 3‑6 weeks of treatment |
|---|---|
| Target Compound Data | Significant reduction in blood glucose vs. vehicle (exact values reported in figures); serum insulin level significantly increased (P<0.05) [1] |
| Comparator Or Baseline | Vehicle (PBS) group: no significant change from baseline |
| Quantified Difference | Statistically significant reduction in blood glucose (P<0.05) and approximately 2‑fold increase in serum insulin in the kobusone group compared with the vehicle group [1] |
| Conditions | db/db mice (female, 4 weeks old); kobusone 25 mg/kg i.p. twice daily for 6 weeks; n=5 per group |
Why This Matters
This is the only direct in‑vivo evidence of anti‑hyperglycemic activity for a sesquiterpene ketone in a genetic model of type 2 diabetes, making kobusone the only compound in its structural class with a quantifiable glucose‑lowering effect.
- [1] Choi JW, Joo JD, In JH, Kim D, Kim Y, Choi ST, Kim JH, Jung HS. The small molecule kobusone can stimulate islet β‑cell replication in vivo. J Int Med Res. 2021;49(7):3000605211032849. Figures 1‑3. View Source
